molecular formula C15H18ClN3O2 B13014897 3-(5-Chloro-2-ethoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole

3-(5-Chloro-2-ethoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B13014897
M. Wt: 307.77 g/mol
InChI Key: SGYQSZMFUVRBHA-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-ethoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-ethoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidin-2-yl group.

    Reduction: Reduction reactions could target the oxadiazole ring or the aromatic ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-methoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole
  • 3-(5-Chloro-2-ethoxyphenyl)-5-(morpholin-4-yl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(5-Chloro-2-ethoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole lies in its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H18ClN3O2

Molecular Weight

307.77 g/mol

IUPAC Name

3-(5-chloro-2-ethoxyphenyl)-5-piperidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C15H18ClN3O2/c1-2-20-13-7-6-10(16)9-11(13)14-18-15(21-19-14)12-5-3-4-8-17-12/h6-7,9,12,17H,2-5,8H2,1H3

InChI Key

SGYQSZMFUVRBHA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C3CCCCN3

Origin of Product

United States

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